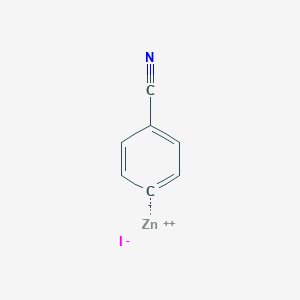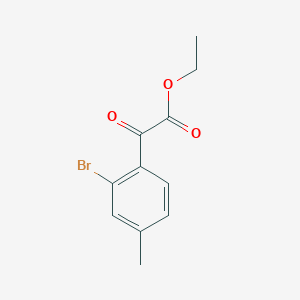
Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate is an organic compound with the molecular formula C11H11BrO3. It is a derivative of phenyl acetate and contains a bromine atom and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate typically involves the bromination of 4-methylphenyl acetate followed by esterification. One common method is to start with 4-methylphenyl acetate, which undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-4-methylphenyl acetate is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous ethanol at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Oxidation: Potassium permanganate in acidic medium at elevated temperatures.
Major Products
Substitution: Depending on the nucleophile, products can include 2-hydroxy-4-methylphenyl acetate, 2-amino-4-methylphenyl acetate, etc.
Reduction: Ethyl 2-(2-bromo-4-methylphenyl)-2-hydroxyacetate.
Oxidation: Ethyl 2-(2-bromo-4-carboxyphenyl)-2-oxoacetate.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate depends on its specific application. In chemical reactions, the bromine atom and carbonyl group are key reactive sites. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate can be compared with similar compounds such as:
Ethyl 2-(4-bromophenyl)acetate: Lacks the methyl group, which can influence its reactivity and applications.
2-Bromo-4-methylphenyl acetate: Does not have the ester group, affecting its solubility and reactivity.
Ethyl 2-(2-iodo-4-methylphenyl)-2-oxoacetate: Contains an iodine atom instead of bromine, which can alter its chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H11BrO3 |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate |
InChI |
InChI=1S/C11H11BrO3/c1-3-15-11(14)10(13)8-5-4-7(2)6-9(8)12/h4-6H,3H2,1-2H3 |
Clave InChI |
BNOAFMSDNCUXGC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C1=C(C=C(C=C1)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


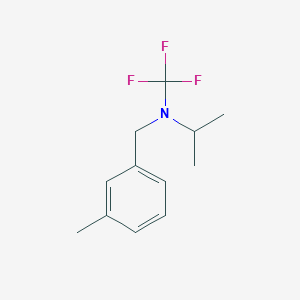
![N-ethylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13967117.png)
![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)
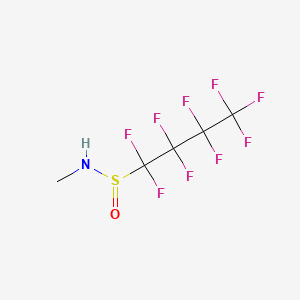

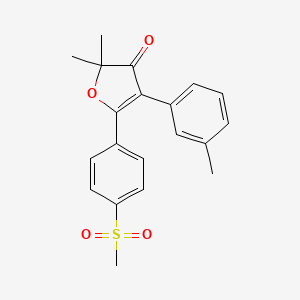
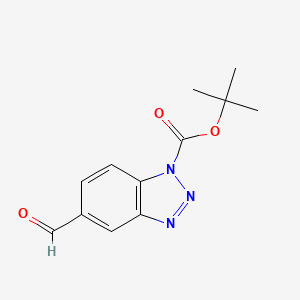
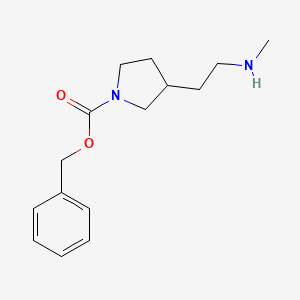
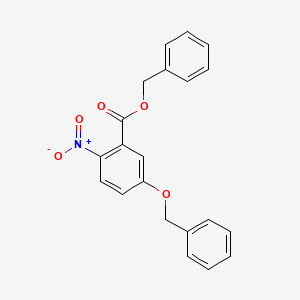
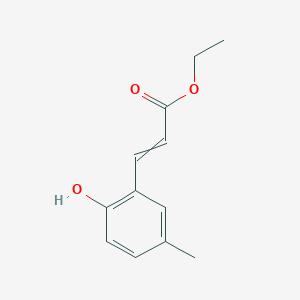
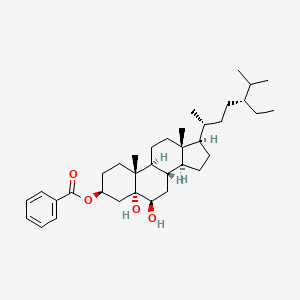

![(5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester](/img/structure/B13967187.png)
